Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate

Catalog No.
S12276100
CAS No.
M.F
C18H27FN2O2
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)meth...

Product Name

Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate

IUPAC Name

tert-butyl N-[[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methyl]carbamate

Molecular Formula

C18H27FN2O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)20-11-15-5-4-10-21(13-15)12-14-6-8-16(19)9-7-14/h6-9,15H,4-5,10-13H2,1-3H3,(H,20,22)

InChI Key

HMZNFZNVNOGKPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=C(C=C2)F

Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a fluorobenzyl moiety. The chemical formula for this compound is C18H27FN2O2C_{18}H_{27}FN_{2}O_{2}, and it possesses a molecular weight of approximately 322.42 g/mol. The compound is often utilized in medicinal chemistry due to its potential biological activity and ability to interact with various biological targets.

The chemical reactivity of tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate can be attributed to its functional groups. The carbamate moiety can undergo hydrolysis, leading to the release of the piperidine derivative and other products under acidic or basic conditions. Additionally, the presence of the fluorobenzyl group may facilitate interactions such as hydrogen bonding and π-π stacking with biological macromolecules, enhancing the specificity of the compound in biological systems.

Research indicates that tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand. Its structure allows it to interact with specific molecular targets, making it a candidate for further studies in drug development aimed at treating conditions influenced by these targets. The compound's potential therapeutic properties are being explored in various contexts, including cancer research and neuropharmacology.

The synthesis of tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate typically involves several steps:

  • Formation of Piperidine Derivative: The initial step usually involves synthesizing the piperidine derivative through standard organic reactions.
  • Carbamate Formation: The piperidine derivative is then reacted with tert-butyl chloroformate or another suitable carbamoylating agent to form the carbamate linkage.
  • Fluorobenzyl Substitution: The final step involves introducing the fluorobenzyl group to complete the synthesis.

These methods may vary based on specific laboratory protocols and desired yields.

Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate has several applications across different fields:

  • Pharmaceutical Development: It serves as an important intermediate in the development of drugs targeting neurological disorders and cancers.
  • Biochemical Research: The compound is utilized in studies exploring enzyme inhibition and receptor binding affinities.

Studies on the interactions of tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate with biological targets have revealed its binding affinity to certain receptors, suggesting its role as a potential drug candidate. The steric effects introduced by the tert-butyl group and the electronic properties of the fluorobenzyl moiety contribute to its interaction profile, influencing both efficacy and specificity in biological assays.

Several compounds share structural similarities with tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Tert-butyl N-(piperidin-4-ylmethyl)carbamateC13H19N2O2Lacks fluorobenzyl group; simpler structure
Tert-butyl (R)-((1-(4-bromobenzoyl)piperidin-3-yl)methyl)carbamateC18H24BrN2O2Contains bromobenzoyl group; different halogen substituent
Tert-butyl N-[[(3R)-1-(4-bromophenyl)piperidin-3-yl]methyl]carbamateC18H24BrN2O2Similar piperidine structure but different substituents

The presence of the fluorobenzyl group in tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate enhances its potential interactions with specific biological targets compared to other listed compounds. This unique feature may contribute to its distinct biological activities and applications in medicinal chemistry.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

322.20565627 g/mol

Monoisotopic Mass

322.20565627 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

Explore Compound Types